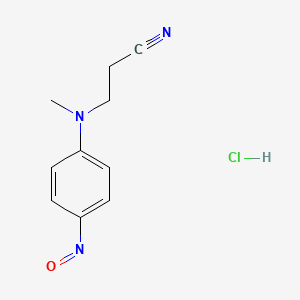

N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride

Beschreibung

N-(2-Cyanoethyl)-N-methyl-p-Nitrosoanilinhydrochlorid ist eine chemische Verbindung mit einer komplexen Struktur, die eine Cyanoethylgruppe, eine Methylgruppe und einen Nitrosoanilin-Bestandteil umfasst.

Eigenschaften

CAS-Nummer |

75522-88-2 |

|---|---|

Molekularformel |

C10H12ClN3O |

Molekulargewicht |

225.67 g/mol |

IUPAC-Name |

3-(N-methyl-4-nitrosoanilino)propanenitrile;hydrochloride |

InChI |

InChI=1S/C10H11N3O.ClH/c1-13(8-2-7-11)10-5-3-9(12-14)4-6-10;/h3-6H,2,8H2,1H3;1H |

InChI-Schlüssel |

BUAISVJNSYDQIG-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CCC#N)C1=CC=C(C=C1)N=O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Cyanoethyl)-N-methyl-p-Nitrosoanilinhydrochlorid beinhaltet typischerweise die Reaktion von N-Methyl-p-Nitrosoanilin mit 2-Chlorethylcyanid unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um die nucleophile Substitutionsreaktion zu erleichtern. Das Produkt wird dann durch Umkristallisation oder andere geeignete Methoden gereinigt, um das Hydrochloridsalz zu erhalten.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von N-(2-Cyanoethyl)-N-methyl-p-Nitrosoanilinhydrochlorid großtechnische Batchreaktionen unter Verwendung ähnlicher Reagenzien und Bedingungen wie oben beschrieben umfassen. Der Prozess kann durch den Einsatz fortschrittlicher Reinigungstechniken wie Säulenchromatographie oder Kristallisation für höhere Ausbeuten und Reinheit optimiert werden.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(2-Cyanoethyl)-N-methyl-p-Nitrosoanilinhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Verwendung als Vorläufer für die Medikamentenentwicklung.

Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Cyanoethyl)-N-methyl-p-Nitrosoanilinhydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Nitrosogruppe kann an Redoxreaktionen teilnehmen und zelluläre Prozesse beeinflussen. Die Cyanoethylgruppe kann auch mit verschiedenen Enzymen und Proteinen interagieren und deren Aktivität und Funktion beeinflussen.

Wissenschaftliche Forschungsanwendungen

N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The cyanoethyl group may also interact with various enzymes and proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(2-Cyanoethyl)-N-methyl-p-Nitrosoanilin

- N-(2-Cyanoethyl)-N-methyl-p-Nitrosoanilinsulfat

- N-(2-Cyanoethyl)-N-methyl-p-Nitrosoanilinphosphat

Einzigartigkeit

N-(2-Cyanoethyl)-N-methyl-p-Nitrosoanilinhydrochlorid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Seine Hydrochloridform verbessert seine Löslichkeit und Stabilität, wodurch es für verschiedene Anwendungen besser geeignet ist als seine Analoga.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.